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Compound of Interest

Compound Name: 2-Amino-1-thiophen-2-yl-ethanol

Cat. No.: B3427814 Get Quote

An In-depth Technical Guide to 2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7): A Chiral

Building Block for Modern Drug Discovery

Executive Summary
2-Amino-1-thiophen-2-yl-ethanol is a heterocyclic organic compound featuring a thiophene

ring, a cornerstone pharmacophore in medicinal chemistry. The thiophene moiety is a well-

established bioisostere of the phenyl group, offering unique electronic properties and metabolic

profiles that are highly advantageous in drug design.[1][2][3] This guide provides a

comprehensive technical overview of 2-Amino-1-thiophen-2-yl-ethanol (CAS: 10021-67-7),

detailing its physicochemical properties, plausible synthetic routes, robust analytical

methodologies for quality control and chiral separation, and its strategic applications as a chiral

intermediate in the development of advanced therapeutics. Tailored for researchers, medicinal

chemists, and drug development professionals, this document synthesizes foundational

knowledge with practical, field-proven insights to facilitate its effective use in the laboratory and

beyond.

The Thiophene Scaffold: A Privileged Structure in
Medicinal Chemistry
The thiophene ring is a five-membered aromatic heterocycle that has become indispensable in

drug discovery. Its structural and electronic similarity to a benzene ring allows it to function as a

bioisosteric replacement, often leading to improved potency, selectivity, or pharmacokinetic
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properties.[1] Thiophene-containing molecules exhibit a vast spectrum of pharmacological

activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[4][5]

[6] Compounds such as the antiplatelet agent clopidogrel and the antipsychotic olanzapine

underscore the clinical success of this scaffold. 2-Amino-1-thiophen-2-yl-ethanol belongs to

the 2-aminothiophene class, a subset known for its synthetic versatility and broad biological

relevance, making it a valuable starting point for the synthesis of novel chemical entities.[1][4]

Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to

its application. The key identifiers and computed properties for 2-Amino-1-thiophen-2-yl-
ethanol are summarized below.

Property Value Source

CAS Number 10021-67-7 [7][8][9][10]

Molecular Formula C₆H₉NOS [7][8][10]

Molecular Weight 143.21 g/mol [7][10]

IUPAC Name
2-amino-1-(thiophen-2-

yl)ethan-1-ol
[10]

Monoisotopic Mass 143.04048508 Da [10][11]

XLogP3-AA (Predicted) -0.2 [10]

Topological Polar Surface Area 74.5 Å² [10]

Spectroscopic Characterization (Predicted):

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three protons

on the thiophene ring, a multiplet for the chiral carbon's proton (-CH(OH)-), and signals for

the aminomethylene protons (-CH₂NH₂). The hydroxyl and amine protons may appear as

broad singlets, depending on the solvent and concentration.

¹³C NMR: The carbon NMR would display six unique signals: four for the thiophene ring

carbons (two CH and two quaternary) and two for the ethanol side chain carbons (-CH(OH)-
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and -CH₂NH₂).

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

molecular ion peak (M+) at m/z 128, corresponding to the related compound 2-

thiopheneethanol.[12][13] For the title compound, the molecular ion would be at m/z 143,

with characteristic fragmentation patterns involving the loss of water, the amino group, or

cleavage of the C-C bond in the side chain.

Infrared (IR) Spectroscopy: Key vibrational bands would include O-H and N-H stretching

(broad, ~3200-3500 cm⁻¹), C-H stretching from the aromatic thiophene ring (~3100 cm⁻¹),

and C-O stretching (~1050-1150 cm⁻¹).

Synthesis and Strategic Considerations
While numerous methods exist for synthesizing the broader class of 2-aminothiophenes, such

as the Gewald reaction[2][14], a specific, high-yield synthesis for 2-Amino-1-thiophen-2-yl-
ethanol often involves a multi-step sequence starting from commercially available thiophene

derivatives. A logical and industrially scalable approach is the reduction of an α-aminoketone

precursor.

Proposed Synthetic Pathway:

The synthesis hinges on the chemoselective reduction of the ketone functionality in 2-amino-1-

(thiophen-2-yl)ethanone. This precursor can be synthesized from 2-acetylthiophene via α-

bromination followed by nucleophilic substitution with an amine source.

2-Acetylthiophene 2-Bromo-1-(thiophen-2-yl)ethanone

 α-Bromination
 (e.g., NBS, AIBN) 2-Amino-1-(thiophen-2-yl)ethanone

 Amination
 (e.g., NH₃ or masked equivalent) 

2-Amino-1-thiophen-2-yl-ethanol(CAS 10021-67-7)

 Ketone Reduction
 (e.g., NaBH₄) 

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 2-Amino-1-thiophen-2-yl-ethanol.

Protocol: Chemoselective Ketone Reduction
This protocol describes the critical final step: the reduction of the ketone to the desired chiral

alcohol.
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Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature

and excellent chemoselectivity. It readily reduces ketones and aldehydes without affecting

other potentially reducible functional groups, making it ideal for this transformation. The use of

a protic solvent like methanol facilitates the reaction by protonating the intermediate alkoxide.

Methodology:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-

1-(thiophen-2-yl)ethanone (1.0 eq) in anhydrous methanol (10 mL per gram of ketone) under

a nitrogen atmosphere.

Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the

exothermic reaction and minimize side product formation.

Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 30 minutes,

ensuring the internal temperature does not exceed 5°C.

Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room

temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the

starting material is fully consumed.

Quenching: Carefully quench the reaction by slowly adding acetone (5 mL) to consume any

excess NaBH₄.

Workup: Remove the methanol under reduced pressure. Add water (20 mL) and extract the

aqueous layer with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel

column chromatography to yield the final compound.

Analytical Workflow and Chiral Separation
The presence of a stereocenter at the carbinol carbon means that 2-Amino-1-thiophen-2-yl-
ethanol exists as a pair of enantiomers. In drug development, it is often essential to isolate and

test individual enantiomers, as they can have different pharmacological and toxicological

profiles.
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Caption: Standard analytical workflow from crude product to enantiopure compounds.

Protocol: Enantiomeric Separation by Chiral HPLC
Causality: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase

(CSP) is the gold standard for separating enantiomers.[15][16] The CSP creates a chiral

environment where the two enantiomers interact diastereomerically, leading to different

retention times and enabling their separation. Polysaccharide-based or crown-ether CSPs are

often effective for separating chiral amino alcohols.[17][18]
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Methodology:

System: An HPLC system equipped with a UV detector.

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).

Mobile Phase: A mixture of hexane/isopropanol or a polar-organic mobile phase, often with a

small amount of an amine modifier (e.g., diethylamine) to improve peak shape for basic

compounds. A typical starting condition is 90:10 hexane:isopropanol.

Sample Preparation: Dissolve the purified racemic 2-Amino-1-thiophen-2-yl-ethanol in the

mobile phase to a concentration of ~1 mg/mL.

Injection and Elution: Inject 10 µL of the sample and run the chromatogram under isocratic

conditions.

Detection: Monitor the elution profile at a suitable wavelength (e.g., 235 nm, corresponding

to the thiophene chromophore).

Optimization: If separation is not optimal, systematically vary the ratio of the mobile phase

solvents and the flow rate to achieve baseline resolution (Rs > 1.5).

Quantification: The enantiomeric excess (ee%) can be determined by integrating the peak

areas of the two enantiomers.

Applications in Drug Discovery
The primary value of 2-Amino-1-thiophen-2-yl-ethanol lies in its role as a versatile, chiral

building block. Its bifunctional nature (amine and alcohol) allows for diverse chemical

modifications to build more complex molecular architectures.

Role as a Precursor to Key Pharmacophores: The structural motif of 2-Amino-1-thiophen-2-yl-
ethanol is closely related to intermediates used in the synthesis of major cardiovascular drugs.

[19] For instance, the related compound 2-thiophene ethylamine is a critical intermediate for

antiplatelet agents like ticlopidine, clopidogrel, and prasugrel.[19][20] This underscores the

industrial and pharmaceutical relevance of this structural class.
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Caption: Strategic use of the title compound in a drug discovery pipeline.

Future Perspectives: The 2-aminothiophene scaffold is a proven pharmacophore for a wide

array of biological targets.[1][21] By using 2-Amino-1-thiophen-2-yl-ethanol as a starting

material, medicinal chemists can rapidly generate libraries of novel, chiral compounds. These

libraries can be screened against targets such as protein kinases, G-protein coupled receptors,

and enzymes involved in inflammatory or proliferative diseases, leveraging the thiophene ring's

favorable drug-like properties to accelerate the discovery of new therapeutic leads.[3][22]

Safety and Handling
According to the Globally Harmonized System (GHS) classifications, 2-Amino-1-thiophen-2-
yl-ethanol is considered a hazardous substance.[10]

Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause

respiratory irritation (H335).[10]

Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid

inhalation of dust/fumes and contact with skin and eyes.

Conclusion
2-Amino-1-thiophen-2-yl-ethanol (CAS 10021-67-7) is more than just a research chemical; it

is a strategic chiral building block poised for significant application in modern drug discovery. Its

thiophene core provides a privileged scaffold with proven biological relevance, while its chiral

amino alcohol functionality offers a versatile handle for synthetic elaboration. By understanding

its properties, mastering its synthesis, and employing robust analytical methods for its

resolution, researchers can effectively unlock its potential to create the next generation of

innovative therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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